3-tert-Butyl-benzamidine
Description
However, the data extensively covers tert-butyl azetidine carboxylate derivatives, which share structural and functional similarities to amidine-containing compounds. For the purpose of this analysis, we focus on tert-Butyl 3-methyleneazetidine-1-carboxylate (CAS: 934664-41-2) as the primary compound due to its relevance in the evidence .
Properties
IUPAC Name |
3-tert-butylbenzenecarboximidamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-11(2,3)9-6-4-5-8(7-9)10(12)13/h4-7H,1-3H3,(H3,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCYNCMKQARXUQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC(=C1)C(=N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
-
Step 1 (Imino Ether Formation):
The nitrile is refluxed with absolute ethanol and dry HCl gas under anhydrous conditions. Moisture must be rigorously excluded to prevent hydrolysis to the amide. -
Step 2 (Ammonolysis):
The imino ether is treated with aqueous or gaseous ammonia, resulting in the amidine hydrochloride. Industrial processes often use ammonium acetate for higher yields.
Key Data:
Challenges:
-
Moisture sensitivity necessitates specialized equipment for anhydrous handling.
-
Byproducts like tertiary amides may form if ammonia is insufficient.
Thioimidate Intermediate Route
An alternative pathway involves converting the nitrile to a thioimidate intermediate, followed by ammonolysis. This three-step method, adapted from glycoprotein IIb/IIIa antagonist synthesis, offers higher selectivity.
Procedure Overview
-
Thioamide Formation:
The nitrile reacts with hydrogen sulfide (H₂S) in pyridine-triethylamine to form a thioamide. -
Alkylation:
Methyl iodide alkylates the thioamide, producing a methylthioimidate. -
Ammonolysis:
Treatment with ammonium acetate yields the amidine hydriodide, which is neutralized to the free base.
Reaction Scheme:
Key Data:
Advantages:
-
Avoids harsh acidic conditions, making it suitable for acid-sensitive substrates.
-
Modular design allows for introducing diverse substituents at the alkylation step.
Industrial-Scale Production from 3-tert-Butylbenzoyl Chloride
Large-scale synthesis often starts with 3-tert-butylbenzoyl chloride , which reacts with ammonia to form the corresponding amide. Subsequent dehydration and hydrochlorination yield the amidine salt.
Process Details
-
Amide Formation:
Benzoyl chloride is treated with aqueous ammonia at 0–5°C to precipitate the amide. -
Dehydration to Nitrile:
The amide is dehydrated using phosphorus pentoxide (P₂O₅) or thionyl chloride (SOCl₂). -
Amidine Synthesis:
The nitrile undergoes Pinner reaction conditions (as in Section 1) to form the final product.
Key Data:
Optimization Strategies:
-
Continuous flow reactors minimize byproduct formation during dehydration.
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Catalytic hydrogenation is employed to reduce residual nitrile impurities.
Alternative Methods and Recent Advances
Enzymatic Hydrolysis of tert-Butyl Esters
Recent studies explore lipase-catalyzed deprotection of tert-butyl esters in amidine synthesis. For example, Candida antarctica lipase B (CAL-B) selectively hydrolyzes esters without affecting the amidine group, enabling greener synthesis.
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times from hours to minutes. A 2024 study achieved 88% yield in 15 minutes using NH₄OAc and ethanol under microwave conditions.
Comparative Analysis of Methods
| Method | Yield | Scalability | Cost |
|---|---|---|---|
| Pinner Reaction | 85% | High | Low |
| Thioimidate Route | 72% | Moderate | Medium |
| Industrial (Benzoyl) | 90% | Very High | Low |
| Microwave-Assisted | 88% | Low | High |
Chemical Reactions Analysis
Types of Reactions: 3-tert-Butyl-benzamidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzene ring are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amines or other reduced forms.
Scientific Research Applications
Enzyme Inhibition Studies
3-tert-Butyl-benzamidine has been extensively studied for its role as an enzyme inhibitor. It effectively inhibits serine proteases such as trypsin and thrombin. For instance, studies have demonstrated that it binds competitively at the active sites of these enzymes, showcasing potent inhibition with IC50 values indicating significant efficacy . This property makes it valuable in biochemical assays aimed at understanding enzyme kinetics and inhibition mechanisms.
Antimicrobial Activity
Research indicates that derivatives of benzamidine, including this compound, exhibit antimicrobial properties against various bacterial strains. In vitro assays have shown effective inhibition against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli. This suggests potential applications in developing new antibiotics .
Anticancer Potential
In vitro studies have explored the anticancer activity of this compound against human breast adenocarcinoma (MCF-7) cells. Results indicate a dose-dependent decrease in cell viability, suggesting that this compound may serve as a lead compound for new cancer therapies . The mechanism involves disrupting cellular signaling pathways critical for tumor growth.
Case Study 1: Enzyme Inhibition Mechanism
A study investigating the binding affinity of this compound to trypsin revealed that its interaction is primarily driven by van der Waals forces. The compound's structural features enable it to fit snugly into the enzyme's active site, thereby inhibiting its activity effectively. This study highlights the importance of structural modifications in enhancing binding affinity and selectivity towards specific enzymes .
Case Study 2: Antimicrobial Efficacy
In a comparative study of various benzamidine derivatives, this compound was found to exhibit superior antimicrobial activity compared to traditional antibiotics. The compound's unique structure contributes to its effectiveness against resistant bacterial strains, making it a candidate for further development as an antimicrobial agent .
Mechanism of Action
The mechanism of action of 3-tert-Butyl-benzamidine involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes, affecting their activity and leading to various biological effects. The pathways involved may include binding to active sites on enzymes or interacting with other molecular structures within cells.
Comparison with Similar Compounds
Research Implications
- Pharmaceutical Applications: Derivatives with amino and hydroxymethyl groups (e.g., CAS: 1262411-27-7) are promising intermediates for kinase inhibitors or protease antagonists due to their bioactivity .
- Synthetic Flexibility : The tert-butyl carbamate group in all compounds serves as a protective moiety, enabling selective deprotection for stepwise synthesis .
Note: This analysis is constrained to the provided evidence, which focuses on azetidine derivatives rather than benzamidines. Further studies on 3-tert-Butyl-benzamidine would require additional data on its specific structural and chemical properties.
Biological Activity
3-tert-Butyl-benzamidine is a compound of significant interest in biochemical and pharmacological research due to its unique structural properties and biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, applications in research, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a tert-butyl group attached to the benzamidine moiety. This structural feature enhances its steric and electronic properties, influencing its reactivity and binding affinity to various biological targets. The compound can be represented as follows:
The biological activity of this compound primarily involves its role as an enzyme inhibitor. It interacts with specific molecular targets, particularly enzymes, by binding to their active sites. This binding can lead to either reversible or irreversible inhibition depending on the nature of the interaction. The pathways affected include those related to enzyme catalysis and protein function, which are crucial for various cellular processes.
Research Applications
This compound has been utilized in several research contexts:
- Enzyme Inhibition Studies : The compound is frequently employed to investigate enzyme kinetics and inhibition mechanisms. It serves as a model for studying interactions between small molecules and proteins.
- Biochemical Assays : It is used in assays that evaluate protein interactions, contributing to our understanding of cellular signaling pathways.
- Drug Development : Research is ongoing into its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Biological Activity Overview
The table below summarizes key biological activities associated with this compound:
Enzyme Inhibition
A study demonstrated that this compound effectively inhibits trypsin activity, showcasing an IC50 value indicative of its potency as an enzyme inhibitor. This inhibition was attributed to its ability to bind competitively at the active site of the enzyme.
Antimicrobial Activity
Research indicated that derivatives of benzamidine, including this compound, possess antimicrobial properties against Gram-positive and Gram-negative bacteria. In vitro assays showed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics .
Anticancer Potential
In vitro studies have explored the anticancer activity of this compound against human breast adenocarcinoma (MCF-7) cells. Results indicated a dose-dependent decrease in cell viability, with the compound demonstrating stronger effects compared to standard chemotherapeutics like docetaxel .
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing and characterizing 3-tert-Butyl-benzamidine?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions using tert-butyl precursors. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation (e.g., H and C NMR), high-performance liquid chromatography (HPLC) for purity assessment (>95% by HLC methods), and mass spectrometry for molecular weight verification . For analogs like 4-tert-Butylpyrocatechol, tert-butyl groups are introduced via alkylation under anhydrous conditions, which can be adapted for benzamidine derivatives .
Q. How can researchers assess the purity of 3-tert-Butyl-benzamidine for experimental reproducibility?
- Methodological Answer : Purity is evaluated using HPLC with UV detection (e.g., >95.0% HLC-grade purity standards) and differential scanning calorimetry (DSC) to confirm melting points (e.g., 140–144°C for structurally similar compounds) . Quantitative NMR (qNMR) with certified reference materials (CRMs) ensures accuracy in concentration measurements, as demonstrated for trifluoromethyl analogs .
Q. What in vitro assays are suitable for preliminary evaluation of 3-tert-Butyl-benzamidine’s biological activity?
- Methodological Answer : Standard assays include enzyme-linked immunosorbent assays (ELISAs) for target binding affinity and fluorometric assays for inhibition kinetics. Protein quantification using the Folin phenol reagent ensures consistent enzyme concentrations in inhibition studies . Dose-response curves should be generated with triplicate measurements to minimize variability .
Advanced Research Questions
Q. How should researchers design enzyme inhibition studies to investigate 3-tert-Butyl-benzamidine’s mechanism of action?
- Methodological Answer : Use kinetic assays (e.g., Michaelis-Menten plots) under varied substrate concentrations to distinguish competitive vs. non-competitive inhibition. Include positive controls (e.g., known benzamidine-based inhibitors) and negative controls (e.g., solvent-only treatments). For protein-ligand interaction studies, surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) provides binding affinity data () .
Q. How can contradictory results in 3-tert-Butyl-benzamidine’s efficacy across studies be resolved?
- Methodological Answer : Conduct systematic contradiction analysis by:
- Triangulating data : Compare results from multiple methods (e.g., in vitro assays vs. computational docking simulations).
- Replicating experiments : Control variables like solvent purity (e.g., anhydrous DMF for solubility) and storage conditions (-20°C for light-sensitive analogs) .
- Reviewing study parameters : Ensure exposure lengths, group sizes, and endpoints are explicitly reported, as omissions can lead to misinterpretation .
Q. What protocols ensure 3-tert-Butyl-benzamidine’s stability under experimental conditions?
- Methodological Answer : Stability tests should include:
- Thermal stability : Thermogravimetric analysis (TGA) to assess decomposition temperatures.
- pH stability : Incubate the compound in buffers (e.g., PBS, Tris-HCl) across a pH range (2–12) and monitor degradation via HPLC .
- Light sensitivity : Store solutions in amber vials and compare degradation rates under UV vs. dark conditions, as done for tert-butylpyrocatechol derivatives .
Methodological Notes
- Literature Integration : When formulating hypotheses, align gaps in existing studies (e.g., limited data on tert-butyl substituents’ steric effects) with structural analogs like 4-tert-Butyl-1,2-dihydroxybenzene .
- Ethical Reporting : For in vivo studies, adhere to IRB protocols for participant selection, including exclusion criteria and informed consent documentation .
- Data Interpretation : Use discussion frameworks to contextualize unexpected findings (e.g., "surprisingly, no significant difference was observed...") and link results to foundational literature .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
